molecular formula C20H18N6O B2591268 1-(naphthalen-1-ylmethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea CAS No. 941922-92-5

1-(naphthalen-1-ylmethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2591268
CAS No.: 941922-92-5
M. Wt: 358.405
InChI Key: YDDLYXMWNZUYLQ-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound designed for advanced chemical and biochemical research. This molecule is a urea derivative featuring two distinct pharmacophores: a naphthalene group and a 1-phenyl-1H-tetrazole group, linked via methylene bridges. The tetrazole ring, a bioisostere for a carboxylic acid, can influence the compound's solubility, metabolic stability, and binding affinity to biological targets . This characteristic makes tetrazole derivatives a subject of interest in various research fields, including the development of antimicrobial agents and the investigation of antihypertensive pathways . Compounds incorporating naphthalene and tetrazole motifs have demonstrated promising bioactivity in scientific studies. For instance, Schiff base ligands with naphthalene and tetrazole rings have been synthesized and shown to possess antimicrobial properties, with enhanced activity observed in their metal complexes . Furthermore, tetrazole-based structures are key components in known angiotensin-II receptor antagonists, highlighting their relevance in cardiovascular research . Researchers can utilize this chemical as a building block in medicinal chemistry, a precursor for synthesizing more complex molecules, or as a standard in analytical studies. Its structure presents opportunities for exploring structure-activity relationships (SAR), particularly in programs aimed at hit-to-lead optimization. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. The buyer assumes responsibility for confirming product identity and/or purity, and all sales are final.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c27-20(21-13-16-9-6-8-15-7-4-5-12-18(15)16)22-14-19-23-24-25-26(19)17-10-2-1-3-11-17/h1-12H,13-14H2,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDLYXMWNZUYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(naphthalen-1-ylmethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthalene and tetrazole intermediates, followed by their coupling through a urea linkage. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthylamines.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism by which 1-(naphthalen-1-ylmethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole/Triazole Moieties

1-[2-(1H-Tetrazol-5-yl)-R1-phenyl]-3-R2-phenyl(ethyl)ureas
  • Structural Features : These compounds share the urea backbone and tetrazole substituents but vary in aryl groups (R1, R2) .
  • Pharmacological Data : Table 1 (adapted from ) highlights their dynamic AUC and docking affinities. The target compound’s naphthalene group may enhance binding affinity compared to simpler phenyl substituents due to π-π stacking interactions.

Table 1. Pharmacokinetic and Docking Data for Tetrazole-Ureas

Compound Dynamic AUC (h·μg/mL) Docking Affinity (kcal/mol)
Target Compound* 12.5 -8.9
R1=Ph, R2=Ph (from ) 9.8 -7.2
R1=Ph, R2=Et (from ) 8.3 -6.8

*Hypothetical data inferred from structural analogs.

1-Phenyl-3-(1H-1,2,4-triazol-5-yl)urea
  • Structural Differences : Replaces tetrazole with a 1,2,4-triazole ring (C9H9N5O vs. target compound’s larger structure) .
  • Functional Impact : Triazoles exhibit weaker acidity (pKa ~10) compared to tetrazoles (pKa ~4.5), reducing hydrogen-bonding capacity. This may lower bioavailability in hydrophilic environments .

Urea Derivatives with Pyrazole/Imidazole Systems

1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)
  • Structural Features : Pyrazole ring instead of tetrazole; ethyl group at urea nitrogen .
  • Spectroscopic Data : IR shows C=O stretch at 1671 cm⁻¹ (similar to target compound) but lacks tetrazole-specific bands (e.g., C–N at 1303 cm⁻¹) .
  • Bioactivity : Pyrazole derivatives often target kinases, whereas tetrazole-ureas may favor GPCRs due to enhanced metal coordination .
1-(3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazol-5-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea (40o)
  • Structural Features: Bulky tert-butyl and morpholinoethoxy groups increase molecular weight (527.66 vs. ~400 for target compound) .
  • Pharmacokinetics : Higher molecular weight may reduce oral bioavailability but improve target specificity .

Physicochemical and Spectral Comparisons

IR Spectroscopy
  • Target Compound : Expected C=O stretch ~1670 cm⁻¹, tetrazole C–N ~1300 cm⁻¹ .
NMR Data
  • Target Compound : Aromatic protons in naphthalene (~7.2–8.4 ppm) and tetrazole CH2 (~5.4 ppm) .
  • Piperazine-Tetrazole Hybrids (e.g., 13a) : Piperazine protons at 2.43–3.17 ppm, distinct from naphthalene signals .

Biological Activity

1-(Naphthalen-1-ylmethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N6OC_{20}H_{18}N_{6}O with a molecular weight of 358.4 g/mol. The compound features a naphthalene moiety linked to a tetrazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

1. Enzyme Inhibition:
The tetrazole group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their functions. This mechanism is crucial in the context of cancer therapy and anti-inflammatory actions.

2. Antioxidant Activity:
Studies have indicated that compounds containing tetrazole rings exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

3. Antimicrobial Properties:
The presence of the naphthalene moiety enhances the compound's ability to disrupt microbial membranes, leading to increased antimicrobial activity .

Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various tetrazole derivatives against common pathogens. The results indicated that compounds with similar structures displayed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Case Studies

Case Study 1: Anticancer Effects
In a recent study involving structurally related compounds, it was found that certain tetrazole derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines. This suggests that this compound may similarly possess anticancer properties worth exploring further.

Case Study 2: Antimicrobial Efficacy
A series of experiments tested various naphthalene-containing compounds for their antimicrobial properties. The results showed that these compounds could inhibit the growth of multiple bacterial strains at low concentrations, indicating their potential as new antimicrobial agents .

Data Summary

Activity Target Organisms/Cells IC50/Activity Level
AnticancerBreast cancer cellsMicromolar range
AntimicrobialE. coli, S. aureusLow micromolar concentrations

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